

# 2-phenylethyl hexanoate chemical and physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-Phenylethyl hexanoate*

Cat. No.: *B1581171*

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An In-depth Technical Guide to **2-Phenylethyl Hexanoate**: Properties, Analysis, and Applications

## Abstract

**2-Phenylethyl hexanoate** (CAS No. 6290-37-5), also known as phenethyl caproate, is an organic ester recognized for its potent and pleasant fruity-floral aroma. This guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic profile, synthesis, and key applications, with a focus on the technical details relevant to researchers and drug development professionals. It includes detailed experimental protocols for its analysis and characterization, ensuring a practical and scientifically rigorous resource.

## Introduction

**2-Phenylethyl hexanoate** is a fatty acid ester that belongs to the benzenoid family of organic compounds. Structurally, it is the ester formed from the condensation of 2-phenylethanol and hexanoic acid. Its characteristic sweet, honey, and rose-like scent has made it a valuable component in the flavor and fragrance industries. Beyond its organoleptic properties, understanding its physicochemical characteristics is crucial for its application in various formulations, for quality control, and for exploring its potential in other scientific domains.

## Chemical and Physical Properties

The properties of **2-phenylethyl hexanoate** are dictated by its molecular structure, which combines an aromatic ring with a medium-chain aliphatic ester. This unique combination influences its volatility, solubility, and reactivity.

## Chemical Structure and Nomenclature

- IUPAC Name: **2-phenylethyl hexanoate**
- Synonyms: Phenethyl hexanoate, Phenethyl caproate, Hexanoic acid, 2-phenylethyl ester
- Molecular Formula:  $C_{14}H_{20}O_2$
- Molecular Weight: 220.31 g/mol

Caption: Chemical Structure of **2-Phenylethyl Hexanoate**.

## Tabulated Physical Properties

A summary of the key physical and chemical properties is presented below for quick reference. These values are critical for predicting the behavior of the compound in various experimental and industrial settings.

Property	Value	Source(s)
Appearance	Colorless liquid	The Good Scents Company
Odor	Fruity, floral, honey, rose	The Good Scents Company
Boiling Point	144-146 °C at 2 Torr	<a href="#">[1]</a>
Density	0.971 g/cm <sup>3</sup> at 25 °C	The Good Scents Company
Refractive Index	1.484 - 1.488 at 20 °C	The Good Scents Company
Flash Point	>100 °C (>212 °F)	The Good Scents Company
Solubility	Insoluble in water; soluble in alcohol and oils.	The Good Scents Company
LogP (Octanol/Water)	4.44 (Predicted)	<a href="#">[2]</a>
Vapor Pressure	0.001 mmHg at 25 °C (Predicted)	The Good Scents Company

## Spectroscopic Profile

Spectroscopic data is fundamental for the unambiguous identification and structural elucidation of **2-phenylethyl hexanoate**.

- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum typically shows a molecular ion peak ( $M^+$ ) at  $m/z$  220. Key fragmentation patterns include a prominent peak at  $m/z$  104, corresponding to the phenylethyl cation ( $[C_8H_8]^+$ ), which is a characteristic fragment for compounds containing a 2-phenylethyl group. Other significant fragments can be observed at  $m/z$  91 (tropylium ion) and  $m/z$  115, resulting from the cleavage of the ester bond.
- $^1H$  NMR Spectroscopy: The proton NMR spectrum provides a clear map of the proton environments. Expected chemical shifts (in ppm, relative to TMS) are:
  - ~7.2-7.3 ppm: Multiplet, 5H (aromatic protons of the phenyl ring).
  - ~4.2-4.3 ppm: Triplet, 2H (methylene protons of -O-CH<sub>2</sub>-).

- ~2.9 ppm: Triplet, 2H (methylene protons of -CH<sub>2</sub>-Ph).
- ~2.2 ppm: Triplet, 2H (methylene protons alpha to the carbonyl, -CO-CH<sub>2</sub>-).
- ~1.6 ppm: Multiplet, 2H (methylene protons, -CO-CH<sub>2</sub>-CH<sub>2</sub>-).
- ~1.3 ppm: Multiplet, 4H (remaining two methylene groups of the hexanoate chain).
- ~0.9 ppm: Triplet, 3H (terminal methyl group, -CH<sub>3</sub>).
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing distinct signals for each carbon atom:
  - ~173 ppm: Carbonyl carbon (C=O).
  - ~138 ppm: Quaternary aromatic carbon.
  - ~129, 128, 126 ppm: Aromatic CH carbons.
  - ~65 ppm: Methylene carbon of -O-CH<sub>2</sub>-.
  - ~35 ppm: Methylene carbon of -CH<sub>2</sub>-Ph.
  - ~34, 31, 25, 22 ppm: Methylene carbons of the hexanoate chain.
  - ~14 ppm: Terminal methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicative of its functional groups:
  - ~1735 cm<sup>-1</sup>: Strong C=O stretching vibration of the ester.
  - ~1170 cm<sup>-1</sup>: C-O stretching vibration.
  - ~3030-3080 cm<sup>-1</sup>: Aromatic C-H stretching.
  - ~2850-2960 cm<sup>-1</sup>: Aliphatic C-H stretching.

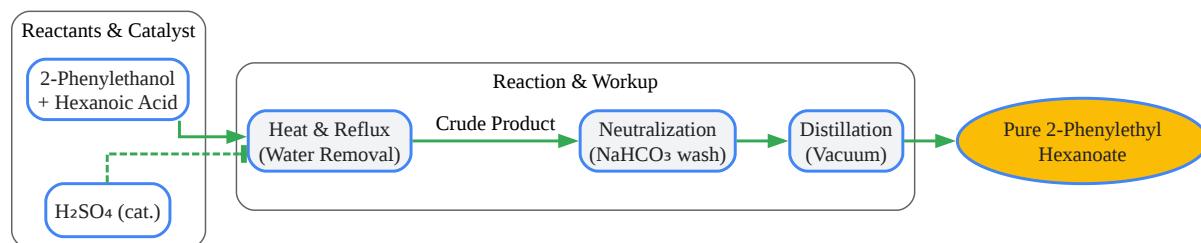
## Synthesis and Manufacturing

The most common and industrially viable method for producing **2-phenylethyl hexanoate** is through Fischer esterification.

## Synthesis Workflow: Fischer Esterification

This process involves the acid-catalyzed reaction between 2-phenylethanol and hexanoic acid.

- Reactant Charging: Equimolar amounts of 2-phenylethanol and hexanoic acid are added to a reaction vessel.
- Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid ( $H_2SO_4$ ) or p-toluenesulfonic acid (PTSA), is introduced.
- Reaction: The mixture is heated under reflux. The reaction is an equilibrium, and to drive it towards the product, the water formed as a byproduct is continuously removed using a Dean-Stark apparatus.
- Neutralization: After the reaction is complete (monitored by GC or TLC), the mixture is cooled and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
- Extraction & Drying: The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate.
- Purification: The crude product is purified by fractional distillation under reduced pressure to yield high-purity **2-phenylethyl hexanoate**.



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Caption: Fischer Esterification workflow for **2-phenylethyl hexanoate**.

## Applications

The primary application of **2-phenylethyl hexanoate** is in the flavor and fragrance industry. Its pleasant aroma makes it a key ingredient in:

- Perfumery: Used in fine fragrances to impart sweet, rosy, and honey-like notes.
- Food and Beverage: Incorporated as a flavoring agent in products like baked goods, chewing gum, and beverages to create fruity and floral profiles.

In a research context, it serves as a standard for analytical method development and as a model compound for studying esterase activity.

## Safety and Handling

While generally regarded as safe for its intended use in flavors and fragrances, proper laboratory handling is essential.

- Hazards: May cause skin and eye irritation upon direct contact. It is advisable to consult the Safety Data Sheet (SDS) before use.
- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly sealed.

## Experimental Protocol: GC-MS for Purity Assessment

This protocol outlines a standard method for determining the purity of a **2-phenylethyl hexanoate** sample and identifying any impurities.

Objective: To quantitatively assess the purity of a synthesized or commercial sample of **2-phenylethyl hexanoate**.

Instrumentation:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Capillary Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness.

Procedure:

- Sample Preparation: Prepare a 1% (v/v) solution of the **2-phenylethyl hexanoate** sample in a high-purity solvent such as dichloromethane or ethyl acetate.
- GC-MS Parameters:
  - Injector Temperature: 250 °C
  - Injection Volume: 1  $\mu$ L
  - Split Ratio: 50:1 (This can be adjusted based on sample concentration and detector sensitivity. A split injection prevents column overloading and ensures sharp peaks).
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Oven Temperature Program:
    - Initial temperature: 80 °C, hold for 2 minutes.
    - Ramp: Increase to 280 °C at a rate of 10 °C/min.
    - Final hold: Hold at 280 °C for 5 minutes.
- MS Parameters (if used):
  - Ion Source Temperature: 230 °C

- Quadrupole Temperature: 150 °C
- Scan Range: 40-450 amu.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Data Analysis:
  - Identify the peak corresponding to **2-phenylethyl hexanoate** based on its retention time and mass spectrum.
  - Integrate the area of all peaks in the chromatogram.
  - Calculate the purity by the area percent method:
    - $\text{Purity (\%)} = (\text{Area of 2-phenylethyl hexanoate peak} / \text{Total area of all peaks}) \times 100$ .
  - For any significant impurities, analyze their mass spectra and compare them with a library (e.g., NIST) to tentatively identify them. Common impurities may include unreacted starting materials (2-phenylethanol, hexanoic acid) or byproducts.

## Conclusion

**2-Phenylethyl hexanoate** is a scientifically and commercially significant ester. Its well-defined chemical, physical, and spectroscopic properties make it a reliable component in various formulations. The straightforward synthesis and established analytical methods for its characterization ensure high standards of quality control. This guide provides the foundational technical knowledge for professionals working with this versatile aromatic compound.

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## References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Showing Compound 2-Phenylethyl hexanoate (FDB016847) - FooDB [foodb.ca]
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